molecular formula C17H16O5 B1323991 2-(3,5-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-98-3

2-(3,5-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323991
CAS No.: 890098-98-3
M. Wt: 300.3 g/mol
InChI Key: CJFMODMURUVMTE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)phenyl acetate is a benzoate ester derivative featuring a phenyl acetate backbone substituted with a 3,5-dimethoxybenzoyl group. The 3,5-dimethoxy substitution pattern on the benzoyl moiety distinguishes it from isomers such as 2-(2,5-dimethoxybenzoyl)phenyl acetate (CAS 890098-92-7), which has been documented in commercial catalogs . The molecular formula of the 3,5-dimethoxy variant is inferred to be C₁₇H₁₆O₅ (molecular weight ~300.31 g/mol), analogous to its 2,5-isomer .

Properties

IUPAC Name

[2-(3,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-15(16)17(19)12-8-13(20-2)10-14(9-12)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFMODMURUVMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641608
Record name 2-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-98-3
Record name Methanone, [2-(acetyloxy)phenyl](3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)phenyl acetate typically involves the esterification of 2-(3,5-Dimethoxybenzoyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3,5-Dimethoxybenzyl)phenol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dimethoxybenzoyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the broader class of benzoate esters, which vary in substituents, branching, and aromaticity. Key structural analogs and their properties are summarized below:

Compound CAS # Molecular Formula Molecular Weight (g/mol) Key Features
2-(3,5-Dimethoxybenzoyl)phenyl acetate* Not Available C₁₇H₁₆O₅ 300.31 3,5-dimethoxybenzoyl, phenyl acetate
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 Simple aromatic benzoate ester
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Aliphatic ester, low molecular weight
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Keto-ester, synthetic precursor
Phenyl 3,4-diaminobenzoate 3204-64-6 C₁₃H₁₂N₂O₂ 228.25 Amino-substituted, polar functional groups

*Inferred data based on structural analogs.

Substituent Effects:
  • Steric Hindrance : The meta-substitution pattern reduces steric crowding compared to ortho-substituted isomers (e.g., 2,5-dimethoxy variants), which may influence reactivity in coupling reactions .

Physicochemical Properties

  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO) relative to non-polar analogs like methyl benzoate. However, the bulky phenyl acetate backbone may limit solubility compared to smaller esters such as ethyl 2-phenylacetoacetate .
  • Stability: The 3,5-dimethoxybenzoyl group likely confers resistance to hydrolysis under acidic conditions compared to amino-substituted derivatives like phenyl 3,4-diaminobenzoate, which may degrade due to amine reactivity .

Biological Activity

2-(3,5-Dimethoxybenzoyl)phenyl acetate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique substitution pattern with methoxy groups at the 3 and 5 positions on the aromatic ring, which significantly influences its reactivity and biological properties. The molecular formula is C16H16O4C_{16}H_{16}O_4 with a molecular weight of approximately 272.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Modulation : It can modulate cell surface receptors, influencing signal transduction pathways crucial for cellular responses.
  • Induction of Apoptosis : There is evidence suggesting that it can trigger programmed cell death in cancer cells via apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). Results indicated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Cell LineIC50 (µM)Effect Description
MCF715Moderate inhibition of growth
HT-2925Significant cytotoxicity
M2120Strong inhibition observed

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-(3,4-Dimethoxybenzoyl)phenyl acetate and 2-(3,5-Dimethoxybenzoyl)phenol, this compound shows enhanced biological activity due to the specific arrangement of methoxy groups. This unique structure allows for better interaction with biological targets.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
2-(3,4-Dimethoxybenzoyl)phenyl acetateModerateLow
2-(3,5-Dimethoxybenzoyl)phenolLowModerate

Case Studies

  • In Vitro Studies : A study published in Organic & Biomolecular Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, indicating its potential as an anticancer agent .
  • Mechanistic Studies : Research exploring the compound's mechanism revealed that it effectively binds to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division.

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